molecular formula C12H11N3O4 B113251 6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 910443-02-6

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B113251
CAS No.: 910443-02-6
M. Wt: 261.23 g/mol
InChI Key: OFZNWKQDKUUDPI-UHFFFAOYSA-N
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Description

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a carbaldehyde group at position 5, an amino group at position 6, and a 3-methoxyphenyl substituent at position 1. The 3-methoxyphenyl group may enhance lipophilicity and influence binding interactions in biological systems, while the carbaldehyde moiety offers a reactive site for further chemical modifications .

Properties

IUPAC Name

6-amino-1-(3-methoxyphenyl)-2,4-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZNWKQDKUUDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a methoxyphenyl group and a dioxo tetrahydropyrimidine core, which may contribute to its pharmacological properties.

  • Molecular Formula : C₉H₈N₄O₃
  • Molecular Weight : 198.18 g/mol
  • CAS Number : 7597-60-6
  • Solubility : Very soluble in various solvents (up to 115 mg/ml) .

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Notably, it has been investigated for its inhibitory effects on branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, inhibitors of BCATs have shown promise in reducing tumor growth by altering amino acid metabolism .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies have demonstrated that related pyrimidinedione derivatives can effectively inhibit BCAT activity with IC₅₀ values indicating their potency . The inhibition of BCATs can lead to decreased levels of branched-chain amino acids (BCAAs), which are often elevated in various cancers.

Study on Pyrimidinedione Derivatives

A study evaluated a series of pyrimidinedione derivatives for their BCAT inhibitory activity. The results showed that certain substitutions on the pyrimidine ring enhanced potency and selectivity against BCAT1 and BCAT2 enzymes. The most effective compounds displayed IC₅₀ values in the low micromolar range .

Pharmacokinetic Profile

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a good bioavailability score (0.55) and high gastrointestinal absorption potential. However, it is not a substrate for P-glycoprotein (P-gp), indicating it may not be actively effluxed from cells .

Data Tables

PropertyValue
Molecular Weight198.18 g/mol
Solubility115 mg/ml
Log P (octanol-water)-0.79
Bioavailability Score0.55
GI AbsorptionHigh

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 6-amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds can inhibit specific enzymes involved in cancer cell proliferation. The structural modifications of the pyrimidine ring enhance their binding affinity to target proteins associated with tumor growth.
  • Case Study : A derivative was tested against various cancer cell lines showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

Another application is in the development of antimicrobial agents:

  • Efficacy Against Bacteria : Compounds derived from this structure have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Research Findings : Studies reported a significant reduction in bacterial growth when treated with these derivatives compared to control groups .

Intermediate in Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex molecules:

  • Synthesis Pathways : It can be used to create various heterocyclic compounds through reactions such as cyclization and condensation.
  • Yield Efficiency : Reported yields for synthesizing derivatives range from 70% to 98%, depending on the reaction conditions .
Reaction TypeYield (%)Notes
Cyclization75%Moderate efficiency
Condensation90%High efficiency
Substitution Reactions85%Effective for functionalization

Enzyme Inhibition Studies

The compound is also significant in enzyme inhibition studies:

  • Target Enzymes : Research indicates that it can inhibit enzymes such as dihydropyrimidinase and others involved in metabolic pathways.
  • Biological Assays : In vitro assays have shown that modifications to the amino group can enhance inhibitory activity against specific enzymes linked to metabolic diseases .

Structure-Activity Relationship (SAR) Studies

Understanding how structural changes affect biological activity is crucial:

  • SAR Insights : Variations in substituents on the aromatic ring and the dioxo group significantly influence the compound's efficacy and selectivity.

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from alkyl (e.g., cyclopropyl, ethyl) or benzyl substituents. This may enhance π-π stacking interactions in biological targets compared to non-aromatic analogues .
  • The amino group at position 6 is conserved across analogues, suggesting its role in hydrogen bonding or tautomerization .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) improves reaction efficiency for carbaldehyde derivatives but yields are often lower compared to alkyl-substituted analogues .
  • Substitution at position 1 with bulky groups (e.g., 3-methoxyphenyl) may reduce yields due to steric hindrance during purification .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (Predicted) Reference
6-Amino-1-(3-methoxyphenyl)-...-5-carbaldehyde Not reported Moderate in polar aprotic solvents
1,3-Dimethyl-6-methylamino-...-5-carbaldehyde 202–204 Low in water
5-Formyluracil >300 (decomposes) High in DMSO

Key Observations :

  • The 3-methoxyphenyl group likely increases lipophilicity compared to dimethyl or unsubstituted analogues, reducing aqueous solubility .
  • Carbaldehyde derivatives generally exhibit higher melting points than non-carbonyl-containing analogues due to intermolecular hydrogen bonding .

SAR Highlights :

  • Aromatic substituents at position 1 improve target selectivity in enzyme inhibition .
  • The amino group at position 6 is critical for tautomerization, which influences binding to biological targets .

Crystallographic and Spectroscopic Data

  • 5-Formyluracil (): Crystallographic studies reveal a planar structure with intramolecular hydrogen bonding between the carbaldehyde and adjacent carbonyl groups. The 3-methoxyphenyl group in the target compound may disrupt this planarity, altering packing efficiency .
  • NMR Data : Analogues like 4a–4d () show distinct ¹H-NMR signals for aromatic protons (δ 6.8–7.4 ppm) and carbaldehyde protons (δ 9.8–10.2 ppm). The target compound’s 3-methoxy group would produce a singlet at δ ~3.8 ppm .

Preparation Methods

Synthesis of 6-Amino-1-(3-Methoxyphenyl)pyrimidine-2,4-Dione

The precursor is synthesized via a modified Biginelli condensation. A mixture of 3-methoxybenzaldehyde (1.0 equiv), urea (1.2 equiv), and ethyl acetoacetate (1.0 equiv) is refluxed in ethanol with zinc chloride (10 mol%) as a catalyst. The reaction proceeds via a three-component mechanism, yielding 1-(3-methoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent hydrolysis with aqueous HCl (6 M) at 80°C for 4 hours removes the ester group, producing the free carboxylic acid, which is decarboxylated at 120°C under vacuum to afford the 6-amino derivative.

Critical Parameters

  • Temperature: 80–120°C

  • Catalyst: ZnCl2 (10 mol%)

  • Yield: 72–78%

Friedländer-type reactions enable the direct introduction of the carbaldehyde group at C5 through cyclocondensation with acetophenone derivatives. A solvent-free approach using BF3-Et2O (20 mol%) as a Lewis acid achieves regioselective formylation.

Reaction Mechanism and Optimization

The 6-amino pyrimidine precursor reacts with 3-methoxyacetophenone (1.5 equiv) under microwave irradiation (100°C, 15 min). BF3-Et2O facilitates imine formation, followed by cyclodehydration to install the carbaldehyde group.

Table 1: Friedlälder Reaction Optimization

ConditionYield (%)Time (min)
BF3-Et2O (20 mol%)8615
HCl (cat.)5260
Solvent (EtOH)6545

Data sourced from analogous pyrido[2,3-d]pyrimidine syntheses.

Post-Functionalization via Nucleophilic Amination

A two-step protocol involving chlorination and amination is employed to install the amino group at C6.

Chlorination with POCl3-DMF

1-(3-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is treated with POCl3 (3.0 equiv) and DMF (1.2 equiv) at 0°C, followed by gradual warming to 25°C. The 6-oxo group is replaced by chlorine, yielding the 6-chloro intermediate.

Ammonolysis for Amino Group Installation

The 6-chloro derivative is refluxed with ammonium hydroxide (28% w/v) in dioxane (12 h, 90°C). Nucleophilic substitution replaces chlorine with an amino group, achieving 89% conversion.

Alternative Pathways: 1,3-Dipolar Cycloaddition

Azomethine ylide intermediates generated in situ from Schiff bases enable the construction of fused pyrimidine systems. A mixture of 6-(N-furfuryl-N-anisidine)-5-formyl-1,3-dimethylpyrimidinedione and diethyl aminomalonate undergoes 1,3-dipolar cycloaddition under refluxing methanol, forming the tetracyclic scaffold.

Key Insight

  • Reaction time: 6–7 hours

  • Yield: 68%

Spectroscopic Characterization and Validation

NMR and IR Analysis

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, CHO), 7.45–7.12 (m, 4H, Ar-H), 6.89 (s, 2H, NH2), 3.82 (s, 3H, OCH3).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 3320 cm⁻¹ (NH2).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrimidine ring and antiperiplanar orientation of the 3-methoxyphenyl group .

Q & A

Basic Question: What are the common synthetic routes for 6-amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, derivatives of dihydropyrimidines are synthesized using substituted benzaldehydes (e.g., 3-methoxybenzaldehyde) under acidic conditions (e.g., HCl or acetic acid) . Alternative routes include regioselective modifications of preformed pyrimidine scaffolds, such as the introduction of amino groups via nucleophilic substitution or oxidation-reduction sequences .

Basic Question: Which spectroscopic techniques are optimal for characterizing this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : For resolving substituent positions on the pyrimidine ring (e.g., distinguishing between 2-oxo and 4-oxo groups via 1^1H and 13^13C chemical shifts) .
  • IR Spectroscopy : To confirm carbonyl (C=O) and amino (N-H) functional groups, with characteristic absorptions at ~1700 cm1^{-1} and ~3300 cm1^{-1}, respectively .
  • X-ray Crystallography : To unambiguously determine crystal packing and hydrogen-bonding interactions, as demonstrated in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate .

Advanced Question: How can regioselectivity be controlled during the synthesis of derivatives with multiple reactive sites?

Methodological Answer:
Regioselectivity is influenced by:

  • Catalysts : Lewis acids (e.g., ZnCl2_2) favor carbonyl activation at specific positions, directing substituents to the 4- or 6-positions of the pyrimidine ring .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 5-carbaldehyde group, while non-polar solvents stabilize intermediates for 2-oxo/4-oxo tautomerism .
  • Substituent Effects : Electron-withdrawing groups on the phenyl ring (e.g., 3-methoxy) direct electrophilic substitution to the para position via resonance stabilization .

Advanced Question: What strategies resolve contradictions in spectral data interpretation for structurally similar derivatives?

Methodological Answer:

  • Cross-Validation : Combine 1^1H-13^13C HSQC and HMBC NMR to assign overlapping signals, particularly in crowded aromatic regions .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to trace nitrogen environments in tautomeric systems (e.g., 2,4-dioxo vs. 2-thioxo configurations) .
  • Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to confirm functional group assignments .

Advanced Question: How can experimental design optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions. For example, a central composite design revealed that 80°C and 1.2 eq. of acetic acid maximize yields in Biginelli reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving regioselectivity, as shown in ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine synthesis .

Advanced Question: What methodologies assess the biological activity of this compound in kinase inhibition studies?

Methodological Answer:

  • Kinase Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of tyrosine kinases, referencing structural analogs like thieno[2,3-d]pyrimidines, which show EGFR inhibition .
  • Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding affinity to kinase active sites, guided by pharmacophore features (e.g., planar pyrimidine core and hydrogen-bonding substituents) .

Advanced Question: How are computational methods applied to predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 5-carbaldehyde group exhibits high electrophilicity (LUMO = -1.8 eV), making it reactive toward amines .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to rationalize solubility trends observed in biological assays .

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